molecular formula C14H19ClN2O4S B2950970 2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide CAS No. 2411216-96-9

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide

Cat. No.: B2950970
CAS No.: 2411216-96-9
M. Wt: 346.83
InChI Key: HKWAEVAKAIUWDV-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide is a chemical compound with a complex structure that includes a chloro group, a morpholine sulfonyl group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonated intermediate with propanamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[4-methyl-3-(morpholine-4-sulfonyl)phenyl]methyl}propanamide
  • 2-chloro-N-{[4-(morpholine-4-sulfonyl)phenyl]methyl}acetamide

Uniqueness

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide is unique due to its specific structural features, such as the position of the chloro group and the morpholine sulfonyl group

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[(2-morpholin-4-ylsulfonylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-11(15)14(18)16-10-12-4-2-3-5-13(12)22(19,20)17-6-8-21-9-7-17/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWAEVAKAIUWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1S(=O)(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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